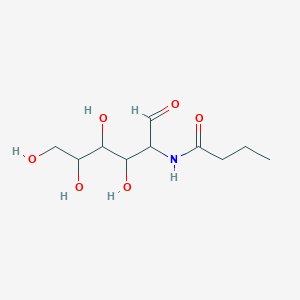![molecular formula C11H9ClN2O3 B14793530 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester](/img/structure/B14793530.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine
- 7-Azaindole
- Pyrrolo[1,2-a]pyrazines
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
WJQPZNPCXHHGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)




![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)

![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)

![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)
